4-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-10(15(24)21(19-9)16(17)18)7-4-8-20-13(22)11-5-2-3-6-12(11)14(20)23/h2-3,5-6,19H,4,7-8H2,1H3,(H3,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBHTZNHGFXRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
4-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₇N₅O₃
- Molecular Weight : 327.34 g/mol
- CAS Number : 866145
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting tumor growth in various cancer cell lines.
Mechanism of Action :
The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. In vitro studies demonstrated a dose-dependent reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in a xenograft model using human breast cancer cells. The treatment group showed a significant reduction in tumor size compared to the control group after four weeks of administration .
Case Study 2: Antimicrobial Testing
In a separate investigation, the antimicrobial effects were assessed using a panel of bacterial strains. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
Research Findings
Research has also focused on the structure–activity relationships (SAR) of pyrazole derivatives. Modifications to the pyrazole ring and side chains have been systematically explored to enhance biological activity and reduce toxicity.
Table: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at C3 | Increased potency against cancer cells |
| Hydroxyl group at C5 | Enhanced solubility and bioavailability |
| Dioxoisoindoline moiety | Critical for anticancer activity |
Vergleich Mit ähnlichen Verbindungen
4-(2-Hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
- Structure : Shares the pyrazole-carboximidamide core but replaces the dioxoisoindolinylpropyl group with a 2-hydroxyethyl chain .
- Absence of the phthalimide-like moiety reduces steric bulk, possibly improving metabolic stability.
- Commercial Availability: Marketed by Santa Cruz Biotechnology (Catalog #sc-314032, 500 mg: $96; 1 g: $131) as a research chemical .
Heterocyclic Compounds with Pyrazole and Coumarin/Tetrazole Moieties
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
- Structure: Integrates pyrazole, tetrazole, coumarin, and pyrimidinone rings .
- Tetrazole groups are often used as bioisosteres for carboxylic acids, suggesting possible pharmacokinetic advantages.
- Synthetic Relevance : Prepared via multi-step heterocyclic condensation, highlighting the versatility of pyrazole intermediates in complex syntheses .
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)
- Structure: Similar to 4i but includes a thioxo-pyrimidinone group .
- Key Differences :
- The thioxo group may enhance metal-binding capacity or redox activity.
- Phenyl substituents could improve lipophilicity and membrane permeability.
Structural and Functional Implications
Substituent-Driven Properties
Vorbereitungsmethoden
Synthesis of the 1,3-Dioxoisoindolin-2-ylpropyl Moiety
The 1,3-dioxoisoindolin-2-ylpropyl segment is typically synthesized via nucleophilic substitution or Mitsunobu reactions. Source demonstrates that 2-(2-hydroxyethyl)isoindoline-1,3-dione reacts with alkyl halides or sulfonating agents under basic conditions to introduce propyl chains. For example, treatment of 2-(2-hydroxyethyl)isoindoline-1,3-dione with 1-bromo-3-chloropropane in the presence of triethylamine yields the 3-chloropropyl intermediate, which is subsequently functionalized (Fig. 1).
Reaction Conditions:
Preparation of the Pyrazole-1-carboximidamide Core
The pyrazole ring is constructed via cyclocondensation of β-keto esters with semicarbazide derivatives. Source outlines a method where chalcones react with semicarbazide hydrochloride in dioxane containing sodium acetate/acetic acid, forming 3,5-disubstituted pyrazole-1-carboxamides. Subsequent N-acetylation with acetic anhydride introduces the carboximidamide group via nucleophilic substitution (Fig. 2).
Optimization Insight:
- Cyclization Catalyst: Sodium acetate buffer (pH 4.5–5.0) enhances regioselectivity for the 3-methyl-5-oxo substitution pattern.
- Imidamation: Treatment of pyrazole-1-carboxamide with phosphorus pentachloride (PCl₅) and ammonium hydroxide converts the amide to the carboximidamide.
Stepwise Assembly of the Target Compound
Coupling of Isoindolinone and Pyrazole Intermediates
The propyl-linked isoindolinone and pyrazole-carboximidamide subunits are conjugated using peptide coupling reagents. Source reports that O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIPEA) in acetonitrile facilitate amide bond formation between carboxylic acid and amine functionalities.
Procedure:
- Activation: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 equiv) is suspended in acetonitrile with DIPEA (2.2 equiv).
- Coupling: HBTU (1.3 equiv) and the amine-containing pyrazole-carboximidamide (1.1 equiv) are added at 18°C.
- Workup: The mixture is stirred for 2 hours, cooled to 3°C, and filtered to isolate the product.
Yield: 52–78% after recrystallization from iso-propanol.
Optimization Studies and Mechanistic Analysis
Solvent and Temperature Effects
Catalytic Enhancements
- Base Additives: Triethylamine or DIPEA neutralizes HCl generated during coupling, improving reaction efficiency.
- Protecting Groups: tert-Butyldimethylsilyl (TBS) groups stabilize intermediates during cyclization steps, as shown in Source for analogous oxazepinone syntheses.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Crystallography
- HPLC Purity: >95% (C18 column, MeCN/H₂O gradient).
- X-ray Crystallography: Single-crystal analysis confirms the rac-configuration of the isoindolinone propeller structure.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Q. How can interdisciplinary approaches enhance understanding of this compound’s structure-activity relationships?
- Methodological Answer : Integrate synthetic chemistry (e.g., SAR via substituent variation), computational modeling (MD simulations for conformational flexibility), and omics data (transcriptomics to identify affected pathways). Cross-validate findings using Bayesian network analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
